molecular formula C21H24BrN3OS B2499722 (Z)-4-methyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180032-64-7

(Z)-4-methyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2499722
CAS No.: 1180032-64-7
M. Wt: 446.41
InChI Key: RIKRIQZGYAUMOC-SVXKRPBISA-N
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Description

This compound is a hydrobromide salt featuring a thiazole core substituted with a morpholino group at position 3, a para-tolyl group at position 4, and a 4-methylaniline moiety at position 2 (Z-configuration).

Properties

IUPAC Name

N,4-bis(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.BrH/c1-16-3-7-18(8-4-16)20-15-26-21(22-19-9-5-17(2)6-10-19)24(20)23-11-13-25-14-12-23;/h3-10,15H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKRIQZGYAUMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)C)N2N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring, which is known for its diverse pharmacological properties.

  • Molecular Formula : C21H24BrN3OS
  • Molecular Weight : 446.4 g/mol
  • CAS Number : 1180032-64-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives often exhibit antifungal, antibacterial, and anticancer properties. Specifically, the presence of the morpholino group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Antifungal Activity

Recent studies have shown that thiazole derivatives can exhibit significant antifungal activity. For instance, a related compound demonstrated activity against Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like ketoconazole . The interaction of these compounds with the 14α-demethylase enzyme is crucial for their antifungal action.

CompoundTarget OrganismMIC (µg/mL)Reference
2eCandida parapsilosis1.23
2dCandida albicansNot specified

Antibacterial Activity

Thiazole derivatives have also been evaluated for antibacterial properties. In vitro studies indicate moderate activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar thiazole structures have shown MIC values ranging from 100 to 400 µg/mL against various bacterial strains .

CompoundTarget BacteriaMIC (µg/mL)Reference
1bEnterococcus faecalis100
1cStaphylococcus aureusNot specified

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. The presence of electron-withdrawing or electron-donating groups can significantly enhance or diminish activity. For instance, compounds with nitro groups in the para position have shown improved antifungal activity due to increased lipophilicity and better interaction with target enzymes .

Case Studies

  • Study on Antifungal Activity : A series of thiazole-based compounds were synthesized and tested against C. albicans. The study found that modifications in the thiazole ring led to variations in potency, indicating the importance of structural optimization in drug design .
  • Antibacterial Evaluation : Another study evaluated various thiazole derivatives against multiple bacterial strains using agar well diffusion methods. Results indicated that some compounds exhibited significant zones of inhibition compared to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Research Implications and Limitations

Further studies should prioritize:

  • In vitro MAO inhibition assays to quantify activity relative to 4a–4c derivatives .
  • Cardioprotective profiling under hypoxic conditions, benchmarking against ’s lead compound .
  • Comparative ADMET studies to evaluate morpholino’s impact on bioavailability and toxicity.

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